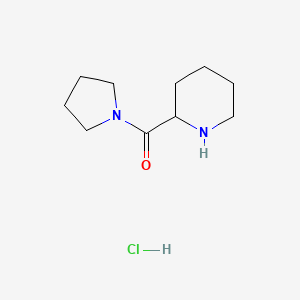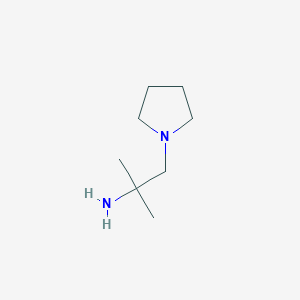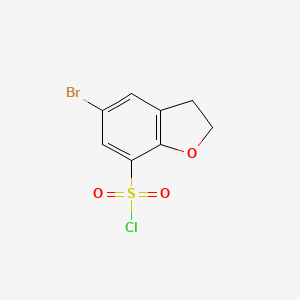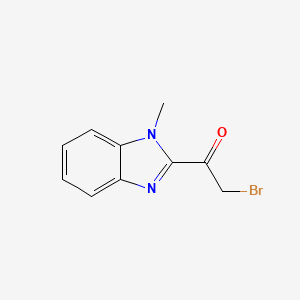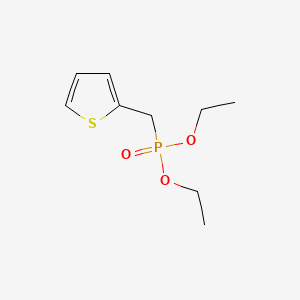
二乙基(噻吩-2-基甲基)膦酸酯
概述
描述
Diethyl (thiophen-2-ylmethyl)phosphonate is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate and related compounds typically involves the reaction of phosphites with appropriate aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For example, the synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates was achieved through a one-pot, three-component reaction using SnO2 nanoparticles as a catalyst under solvent-free conditions . Similarly, diethyl (dichloromethyl)phosphonate was prepared and used in the synthesis of alkynes, demonstrating the versatility of diethyl phosphonates in organic synthesis .
Molecular Structure Analysis
The molecular structure of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be elucidated using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction analysis. For instance, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring .
Chemical Reactions Analysis
Diethyl phosphonates can participate in a variety of chemical reactions, including condensation, elimination, and addition reactions. They can also be used as intermediates in the synthesis of more complex molecules. For example, diethyl (dichloromethyl)phosphonate was used as an intermediate in the synthesis of (4-methoxyphenyl)ethyne, showcasing its utility in the formation of carbon-carbon triple bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be studied through computational methods such as Density Functional Theory (DFT) calculations. These studies can provide insights into the thermodynamic properties, vibrational frequencies, electronic properties, and reactivity indices such as Fukui functions. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by DFT calculations to determine its vibrational, electronic, and thermodynamic properties . Additionally, the anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated both experimentally and theoretically, demonstrating their potential as corrosion inhibitors .
科学研究应用
1. 抗菌和抗氧化剂合成
二乙基(噻吩-2-基甲基)膦酸酯衍生物已被用于合成表现出有效抗菌和抗氧化特性的 α-氨基膦酸酯/膦酸盐衍生物。这些衍生物显示出有效的抗菌和抗真菌活性,可与标准治疗相媲美 (Basha 等,2016 年).
2. 质谱立体化学研究
该化合物已被用于研究碎裂中的立体化学效应,特别是在使用质谱分析受保护的二乙基 1,2-二氨基-烷基膦酸酯的非对映异构体时。这项研究有助于理解立体选择性消除和碎裂过程 (Drabik 等,2010 年).
3. 钢中的防腐性能
二乙基(噻吩-2-基甲基)膦酸酯衍生物已被合成并研究了其对钢的防腐性能。这些化合物显示出显着的缓蚀作用,其有效性通过实验和理论方法进行了探索 (Moumeni 等,2020 年).
4. 高压电池添加剂
在储能领域,二乙基(噻吩-2-基甲基)膦酸酯已被确定为一种新型多功能电解质添加剂,用于高压电池。将其添加到碳酸酯基电解质中可显着提高容量保持率和热稳定性,为高压锂离子电池的挑战提供了具有成本效益的解决方案 (Zhu 等,2018 年).
作用机制
Target of Action
Diethyl (thiophen-2-ylmethyl)phosphonate, also known as diethyl (2-thienylmethyl)phosphonate, is primarily used as an additive in high voltage batteries . Its primary targets are the carbonate-based electrolytes used in Li-ion batteries .
Mode of Action
This compound interacts with its targets by forming protective interphases that prevent parasitic carbonate oxidation . In certain cases, it stabilizes electrolytes from reduction at anode surfaces . It can also serve as a flame-retardant that postpones the thermal runaway during overcharge .
Biochemical Pathways
It is known that the compound plays a crucial role in the electrochemical environment of li-ion batteries .
Pharmacokinetics
Its impact on the bioavailability of electrolytes in high voltage batteries is significant .
Result of Action
The presence of diethyl (thiophen-2-ylmethyl)phosphonate in a base electrolyte dramatically improves the capacity retention of a high voltage Li-ion cell . It increases the endothermic reaction onset temperature and reduces the self-extinguishing time of the electrolyte .
Action Environment
The action of diethyl (thiophen-2-ylmethyl)phosphonate is influenced by the electrochemical environment of the Li-ion battery . Its efficacy and stability are affected by factors such as the voltage of the battery and the temperature of the environment .
安全和危害
While specific safety and hazards information for diethyl (thiophen-2-ylmethyl)phosphonate is not available in the search results, it’s generally advisable to handle such chemicals with protective gloves, goggles, and clothing, and to avoid prolonged exposure, inhalation of vapors or dust, and moisture .
未来方向
Diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a cost-efficient solution to the issues often faced in high voltage lithium-ion batteries . Its use dramatically improves the capacity retention of a high voltage Li-ion cell . Future research may focus on optimizing its use in various battery technologies and exploring other potential applications.
属性
IUPAC Name |
2-(diethoxyphosphorylmethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBUVQDOFHBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400474 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (thiophen-2-ylmethyl)phosphonate | |
CAS RN |
2026-42-8 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Q & A
Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?
A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:
- Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
- Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
- Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.
Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?
A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:
- Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
- Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

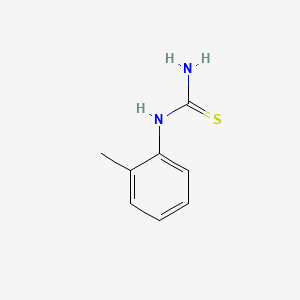
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)
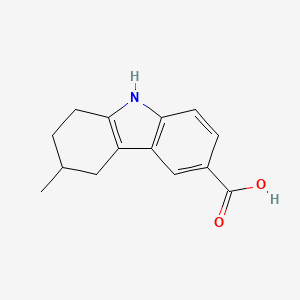

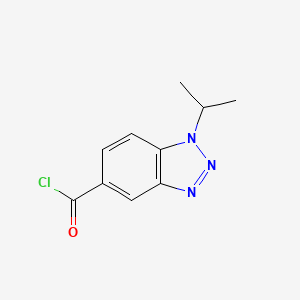
![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
